molecular formula C13H16O3 B3043668 3-(3-Tert-butoxy-phenyl)-acrylic acid CAS No. 898405-11-3

3-(3-Tert-butoxy-phenyl)-acrylic acid

Cat. No. B3043668
CAS RN: 898405-11-3
M. Wt: 220.26 g/mol
InChI Key: BKZBGYVDUSGMKZ-BQYQJAHWSA-N
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Description

“3-(3-Tert-butoxy-phenyl)-acrylic acid” is a chemical compound. It is closely related to 3-(tert-butoxy)phenol and 3-(3-TERT-BUTOXY-PHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER . The molecular formula of the latter is C15H20O4 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids has been described . Another synthesis route involves the use of (4-(TERT-BUTOXY)PHENYL)METHANAMINE .

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions :

    • Matsumoto, Mori, and Akazome (2010) demonstrated the efficient formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates using hydrogen iodide in tert-butyl alcohol as the solvent. This process showcases the utility of tert-butyl-substituted phenyl rings in facilitating specific organic reactions (Matsumoto, Mori, & Akazome, 2010).
  • Solar Cell Applications :

    • Kim et al. (2006) developed novel organic sensitizers, including compounds with tert-butyl and cyanoacrylic acid groups, for solar cell applications. Their research highlights the high efficiency of these sensitizers when anchored onto TiO2 film (Kim et al., 2006).
  • Antioxidant Development :

    • Guo et al. (2020) synthesized a new antioxidant using tert-butyl and acrylic acid derivatives, demonstrating an efficient, green synthesis method with high yield and purity. This research illustrates the potential of tert-butyl-acrylic acid derivatives in creating effective antioxidants (Guo et al., 2020).
  • Polymer Science :

    • Shefer et al. (1993) explored the synthesis of telomers of tert-butyl acrylate, which could be hydrolyzed to acrylic acid telomers. This research shows the versatility of tert-butyl acrylate in polymer science (Shefer et al., 1993).
  • Optoelectronic Properties :

    • Fonkem et al. (2019) studied the optoelectronic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, demonstrating its potential as a nonlinear optical material. This research indicates the significant role of acrylic acid derivatives in optoelectronic applications (Fonkem et al., 2019).
  • Biomedical Applications :

    • Grøndahl, Chandler-Temple, and Trau (2005) conducted research on the graft co-polymerization of acrylic acid with poly(3-hydroxybutyrate-co-3-hydroxyvalerate), highlighting the potential of acrylic acid derivatives in surface functionalization for tissue engineering (Grøndahl, Chandler-Temple, & Trau, 2005).

properties

IUPAC Name

(E)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)16-11-6-4-5-10(9-11)7-8-12(14)15/h4-9H,1-3H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZBGYVDUSGMKZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Tert-butoxy-phenyl)-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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